Product packaging for CCT3833(Cat. No.:)

CCT3833

Cat. No.: B1574587
Attention: For research use only. Not for human or veterinary use.
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Description

CCT3833 (also known as BAL3833; CAS Number: 1777832-90-2) is an orally available small-molecule inhibitor that simultaneously targets panRAF and SRC family kinases (SFKs) . This dual mechanism of action is designed to overcome the paradoxical activation of the RAF/MEK/ERK pathway that often limits the efficacy of selective BRAF inhibitors in KRAS-mutant cancer models . By inhibiting key proliferation and survival pathways, this compound is associated with restricting tumor growth and is a candidate for investigating resistance mechanisms to current targeted therapies . Preclinical studies demonstrate the research value of this compound in models of hard-to-treat cancers driven by mutant KRAS, which is found in approximately 90% of pancreatic ductal adenocarcinomas, 35% of colorectal cancers, and 20% of non-small cell lung cancers (NSCLC) . The compound has shown significant activity in KRAS-driven colorectal, lung, and pancreatic tumor xenografts, and was notably effective in a patient with a KRAS G12V mutant spindle cell sarcoma, prolonging progression-free survival . Furthermore, research indicates activity in diverse patient-derived melanoma models with intrinsic or acquired resistance to marketed BRAF-specific and MEK inhibitor therapies . This compound has been evaluated in a Phase I clinical trial (NCT02437227) in patients with advanced solid tumours . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAL3833;  BAL-3833;  BAL 3833;  CCT3833;  CCT-3833;  CCT 3833.

Origin of Product

United States

Molecular and Cellular Mechanisms of Cct3833 Action

Structural Basis of CCT3833-Kinase Interactions

Specific Binding Site Occupancy (e.g., ATP binding pocket, allosteric sites)

Docking studies predict that this compound acts as a type II inhibitor, binding to the inactive "DFG-out" conformation of BRAF, CRAF, and SRC. nih.govresearchgate.net This binding involves several key interactions:

The pyridopyrazinone moiety of this compound is predicted to interact with the kinase hinge. researchgate.net

The central aromatic ring occupies the ATP binding pocket. researchgate.net

The pyrazole (B372694) ring extends into an allosteric site, which is formed by the DFG motif moving into the "out" conformation. researchgate.net

The tert-butyl group is predicted to elaborate into a hydrophobic pocket, and the terminal fluoro-substituted phenyl ring points towards the activation loop in BRAF, CRAF, and SRC. nih.govresearchgate.net

These binding similarities underscore this compound's ability to inhibit both RAF and SRC kinases. nih.govresearchgate.net

Downstream Signaling Pathway Modulation by this compound

This compound effectively modulates critical downstream signaling pathways, leading to its anti-cancer effects. nih.govresearchgate.net

This compound significantly inhibits the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key component downstream of RAF in the RAF/MEK/ERK pathway. nih.govresearchgate.netresearchgate.netcancer.gov This inhibition has been observed in a dose-dependent manner in various KRAS-mutant cancer cell lines, including HCT-116 (colorectal cancer), A549 (non-small-cell lung cancer), and MIA-PaCa2 (pancreatic ductal adenocarcinoma) cells. nih.govresearchgate.net

Cell LineThis compound Concentration (µM)ERK Phosphorylation Level (Relative to Control)
HCT-1160.6Decreased
HCT-1161.2Decreased
HCT-1162.5Decreased
HCT-1165Decreased
HCT-11610Significantly Decreased
A5490.6Decreased
A5491.2Decreased
A5492.5Decreased
A5495Decreased
A54910Significantly Decreased
MIA-PaCa2Dose-dependentInhibited

In addition to RAF, this compound also inhibits the phosphorylation of SRC family kinases (SFK) in a dose-dependent manner in HCT-116, A549, and MIA-PaCa2 cells. nih.govresearchgate.net SFKs are validated targets in KRAS-mutant cancers, playing a role in cancer cell proliferation and survival. nih.gov The dual inhibition of RAF and SFK by this compound is crucial for its therapeutic efficacy in these cancer models. nih.govresearchgate.net

A significant advantage of this compound is its ability to prevent the paradoxical activation of the RAF-ERK pathway, which can occur with some RAF inhibitors in KRAS-mutant cells. nih.govoncotarget.com This paradoxical activation can lead to increased cell proliferation. oncotarget.com this compound's dual inhibition of both RAF and SRC ensures that this undesirable feedback loop is avoided, contributing to its effectiveness in KRAS-mutant cancers. nih.govresearchgate.net

Cellular Responses to this compound Treatment

This compound treatment elicits several key cellular responses that contribute to its anti-cancer properties. nih.govresearchgate.net

This compound demonstrates potent activity against a panel of KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small-cell lung cancer (NSCLC) cell lines. nih.gov It is less potent against KRAS/BRAF wild-type cells, highlighting its specificity for KRAS-mutant contexts. nih.gov this compound has been shown to restrict the growth of cancer cells and is more effective in inducing cancer cell death compared to other standard KRAS inhibitors. ecancer.org This inhibitory effect on cell growth and proliferation is observed in both short-term proliferation assays and long-term cell growth assays, where this compound completely abrogates cell growth. nih.gov Furthermore, this compound induces significant caspase-3/7 activation, indicating its ability to promote apoptosis (programmed cell death) in cancer cells. nih.gov

Cancer TypeCell LineEffect of this compound TreatmentKey Finding
Pancreatic Ductal Adenocarcinoma (PDAC)KRAS-mutant PDAC cell lines (e.g., MIA-PaCa2)Inhibition of cell growth and proliferationPotent activity against KRAS-mutant cells. nih.gov
Colorectal Cancer (CRC)HCT-116Inhibition of cell growth and proliferation, induction of apoptosisBlocks ERK and SFK phosphorylation, induces caspase-3/7 activation. nih.govresearchgate.net
Non-Small-Cell Lung Cancer (NSCLC)A549, KRAS-mutant NSCLC xenograftsInhibition of cell growth and proliferation, tumor regressionEffective in suppressing tumor growth in vivo. nih.gov
General KRAS-mutant cancersVarious cell linesMore effective in killing cancer cells compared to other KRAS inhibitorsDual inhibition of RAF and SRC is critical. ecancer.org

Preclinical Efficacy of Cct3833 in Oncological Models

In Vivo Efficacy in Animal Models

Murine Xenograft Models of KRAS-Mutant Cancers

Preclinical investigations have extensively evaluated the efficacy of CCT3833 in murine xenograft models derived from various KRAS-mutant human cancers. Studies have shown that this compound effectively inhibits tumor growth in xenografts of KRAS-mutant colorectal, lung, and pancreatic tumors. For instance, this compound was observed to suppress the growth of SW620 colorectal cancer xenografts in immunocompromised mice. fda.gov Furthermore, this compound induced tumor regression in A549 lung cancer xenografts in mice and mediated a significant reduction in the size of foci in the A549 pseudo-metastasis tail vein injection model. fda.gov In pancreatic cancer models, this compound inhibited the growth of KRAS-driven murine PDAC allografts. fda.gov These findings underscore this compound's broad activity against diverse KRAS-mutant tumor types in established in vivo models.

Patient-Derived Xenograft (PDX) Models of KRAS-Mutant Cancers

Beyond conventional murine xenograft models, the efficacy of this compound has been critically assessed in patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity and clinical characteristics of human tumors. This compound was shown to inhibit a human KRAS-mutant PDAC patient-derived xenograft, demonstrating its potential relevance for direct translation to human oncology. fda.gov This activity in PDX models further supports the compound's promise for addressing unmet clinical needs in KRAS-mutant cancers.

Evaluation of Tumor Growth Inhibition and Regression in Preclinical Models

Across various preclinical models, this compound consistently demonstrated significant tumor growth inhibition and, in some cases, induced tumor regression. The compound's ability to inhibit both RAF and SRC kinases is central to its therapeutic effect in KRAS-mutant tumors. fda.govresearchgate.net

Table 1: Summary of this compound Efficacy in Preclinical Oncological Models

Model TypeCancer Type (KRAS-Mutant)Observed Efficacy
Murine XenograftColorectal Cancer (SW620)Suppressed tumor growth fda.gov
Murine XenograftLung Cancer (A549)Inhibited tumor growth, induced tumor regression fda.gov
Murine AllograftPancreatic Cancer (KPC)Blocked tumor growth fda.gov
Patient-Derived XenograftPancreatic Ductal AdenocarcinomaInhibited tumor growth fda.gov

Assessment of Pharmacodynamic Biomarkers of this compound Activity in vivo (e.g., ppERK, ppSFK modulation in tumor tissues)

The therapeutic efficacy of this compound is directly linked to its on-target modulation of key signaling pathways. In both in vitro and in vivo settings, this compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and SRC family kinases (SFK), specifically phosphorylated ERK (ppERK) and phosphorylated SFK (ppSFK). fda.govresearchgate.net

In KRAS-mutant cells such as HCT-116 (colorectal cancer) and A549 (lung cancer), this compound effectively inhibited ppERK and ppSFK. researchgate.netnih.gov This inhibition was also observed in vivo; for instance, this compound inhibited ppERK and ppSFK in SW620 xenografts. fda.gov These pharmacodynamic effects confirm that this compound exerts its antitumor activity by effectively targeting and modulating the RAF and SRC signaling pathways, which are critical for the growth and survival of KRAS-mutant cancer cells. The dual inhibition of these pathways is essential to efficiently block the growth of KRAS-mutant cells. researchgate.net

Addressing Therapeutic Challenges and Resistance Mechanisms with Cct3833

CCT3833 Activity in Preclinical Models Exhibiting Intrinsic Resistance to Existing RAF Inhibitors

A significant hurdle for RAF-targeted therapies is intrinsic resistance, often driven by mutations in genes such as KRAS. KRAS mutations, which are prevalent in challenging malignancies like pancreatic, colorectal, and non-small-cell lung cancers, render tumors unresponsive to conventional RAF inhibitors. This compound has shown marked efficacy in preclinical models of KRAS-mutant cancers, indicating its potential to overcome this form of resistance. nih.govresearchgate.netnih.gov

The dual inhibition of both RAF and SRC kinases by this compound is central to its activity in these intrinsically resistant models. researchgate.net In KRAS-driven cancers, signaling pathways are often plastic, allowing cancer cells to bypass the inhibition of a single pathway. researchgate.net By simultaneously targeting the RAF/MEK/ERK pathway and the SRC family kinases, which are key nodes in oncogenic signaling, this compound can effectively shut down tumor growth and survival signals. researchgate.netmanchester.ac.uk

Preclinical studies have demonstrated the potent anti-proliferative effects of this compound across a panel of human cancer cell lines harboring KRAS mutations.

Table 1: In Vitro Activity of this compound in KRAS-Mutant Cancer Cell Lines

Cell LineCancer TypeKRAS MutationReported Activity
HCT-116Colorectal CancerG13DDose-dependent inhibition of ppERK and ppSFK phosphorylation. manchester.ac.uk
SW620Colorectal CancerG12VInhibition of ppERK and ppSFK in xenograft models, leading to suppressed tumor growth. researchgate.net
A549Non-Small-Cell Lung CancerG12SDose-dependent inhibition of ppERK and ppSFK phosphorylation. manchester.ac.uk
Various PDAC cell linesPancreatic Ductal AdenocarcinomaVarious KRAS mutationsActive against a panel of KRAS-mutant PDAC cell lines. researchgate.net

These findings underscore the potential of this compound as a therapeutic option for KRAS-mutant tumors that are inherently resistant to standard RAF-targeted therapies.

This compound Efficacy in Preclinical Models with Acquired Resistance to RAF/MEK Inhibitors

While this compound has demonstrated clear efficacy in models of intrinsic resistance, its potential in the context of acquired resistance to RAF and MEK inhibitors is also a critical area of investigation. Acquired resistance often emerges through the reactivation of the MAPK pathway or activation of alternative signaling cascades.

Although direct preclinical studies evaluating this compound in models with acquired resistance to specific RAF inhibitors like vemurafenib (B611658) or dabrafenib (B601069) are not extensively published, the mechanism of action of similar pan-RAF and SRC inhibitors provides a strong rationale for its potential efficacy. Research on paradox-breaking pan-RAF inhibitors that also target SRC kinases has shown that this class of compounds can be effective in drug-resistant BRAF mutant melanoma. unimore.it Resistance to first-generation RAF inhibitors is frequently mediated by pathway reactivation through receptor tyrosine kinase (RTK)/SRC-family kinase (SFK) signaling or mutant NRAS, which this compound is designed to counteract. unimore.it

A doctoral thesis from the University of Manchester indicated that melanoma cells can develop resistance to this compound through the upregulation of the MAPK or PI3K/AKT pathways, suggesting that these are key escape routes. This implies that in tumors that have acquired resistance to other RAF inhibitors through these same pathways, this compound's dual targeting might still offer a therapeutic advantage.

Table 2: Rationale for this compound Efficacy in Acquired Resistance Context

Mechanism of Acquired Resistance to RAF/MEK InhibitorsHow this compound May Overcome It
Reactivation of MAPK pathway via RAF dimerizationAs a pan-RAF inhibitor, this compound is designed to inhibit various forms of RAF, including dimers.
Upregulation of Receptor Tyrosine Kinase (RTK) / SRC Family Kinase (SFK) signalingThis compound directly inhibits SRC family kinases, addressing this common resistance mechanism. unimore.it
Mutations in NRAS leading to paradoxical pathway activationThis compound is a "paradox-breaker," meaning it does not paradoxically activate the MAPK pathway in the presence of upstream activators like mutant NRAS. researchgate.netunimore.it

Given its unique inhibitory profile, this compound holds the promise of being effective in tumors that have developed resistance to first and second-generation RAF inhibitors, a hypothesis that warrants further direct preclinical investigation.

Role of this compound in Overcoming Feedback Mechanisms and Compensatory Signaling Pathways

A major limitation of first-generation RAF inhibitors is the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream activation of the pathway (e.g., by RAS mutations). This feedback mechanism can lead to the development of secondary malignancies. This compound is characterized as a "paradox-breaker," meaning it effectively inhibits the MAPK pathway in BRAF-mutant cells without causing this paradoxical activation in BRAF wild-type cells. researchgate.net

The dual inhibition of RAF and SRC also provides a robust strategy to counteract the complex feedback loops and signaling crosstalk that contribute to therapeutic resistance. researchgate.net Cancer cells often exhibit signaling plasticity, allowing them to switch between different pathways to maintain proliferation and survival when one pathway is inhibited. researchgate.net For instance, in BRAF-mutant colorectal cancer, cells can switch between RAF/MEK/ERK and receptor tyrosine kinase signaling. researchgate.net

By targeting both RAF and SRC, this compound can preemptively block these escape routes. The inhibition of SRC can disrupt signals emanating from hyperactivated receptor tyrosine kinases, a common compensatory mechanism. This multi-pronged attack on key signaling nodes makes it more difficult for cancer cells to develop resistance through the activation of alternative pathways. Preclinical evidence shows that this compound effectively inhibits both ppERK (a marker of RAF pathway activity) and ppSFK (a marker of SRC pathway activity) in a dose-dependent manner in cancer cell lines. manchester.ac.uk This simultaneous suppression of two major oncogenic pathways is crucial for its ability to overcome the intricate network of feedback and compensatory signaling that often plagues single-agent targeted therapies.

Research Methodologies and Investigative Approaches for Cct3833

Biochemical Kinase Assays for CCT3833 Potency and Selectivity Profiling

Biochemical kinase assays are fundamental for quantifying the inhibitory potency and selectivity of this compound against its target kinases. These in vitro enzymatic assays involve incubating purified kinases with increasing concentrations of this compound to determine half-maximal inhibitory concentration (IC50) values nih.govresearchgate.netresearchgate.neteurofinsdiscovery.com.

Research has shown that this compound potently inhibits key kinases within the RAF family, specifically targeting V600E BRAF with an IC50 of 34 nM and CRAF with an IC50 of 33 nM nih.govresearchgate.net. Beyond RAF, this compound also demonstrates inhibitory activity against SRC family kinases, including SRC and LCK nih.govresearchgate.netresearchgate.net. Selectivity profiling, often conducted using broad kinase panels, has indicated that this compound is largely inactive against a wide range of other kinases, highlighting its targeted action researchgate.net. Assays can be performed using various detection methods, such as radiometric, luminescence, or time-resolved Förster resonance energy transfer (TR-FRET) formats, including ADP-Glo Kinase assays which quantify the ADP generated from the kinase reaction eurofinsdiscovery.comthermofisher.comdomainex.co.uk.

Table 1: this compound Biochemical Kinase Inhibition

Kinase TargetIC50 (nM)
V600E BRAF34
CRAF33
SRCInhibited
LCKInhibited

Cell-Based Assays for Phenotypic Assessment (e.g., Growth Inhibition, Apoptosis Induction)

Cell-based assays are crucial for evaluating the biological effects of this compound within a cellular context, providing insights into its ability to modulate cancer cell phenotypes. These assays bridge the gap between in vitro biochemical activity and in vivo efficacy.

This compound has been shown to effectively inhibit the growth of various KRAS-mutant cancer cell lines, including those derived from pancreatic, colorectal, and non-small-cell lung cancers nih.govecancer.org. Comparative studies have demonstrated that this compound exhibits superior potency in inhibiting the growth of HCT-116 cells compared to other panRAF inhibitors such as TAK-632, ARQ736, and MLN-2480 in short-term growth assays nih.gov. Beyond growth inhibition, this compound also induces apoptosis, a programmed cell death mechanism, in cancer cells researchgate.net. Long-term cell proliferation assays and tumor spheroid assays, which mimic the three-dimensional architecture of tumors, have further confirmed its efficacy in restricting cancer cell growth and promoting cell death nih.govecancer.org. These cell-based assays serve to validate the potencies observed in biochemical assays in a more complex cellular environment eurofinsdiscovery.com.

Molecular Biology Techniques for Pathway Analysis (e.g., Western Blot for Phosphorylation Status)

Molecular biology techniques are indispensable for dissecting the downstream effects of this compound on cellular signaling pathways, particularly in assessing the phosphorylation status of target proteins.

A primary technique employed in the study of this compound is immunoblotting (Western blot) nih.govresearchgate.netresearchgate.net. This method allows researchers to monitor the phosphorylation levels of key signaling molecules that are downstream of RAF and SRC kinases. Specifically, studies have utilized Western blot to analyze the phosphorylation of extracellular signal-regulated kinase (ERK), often denoted as ppERK/ERK, which is downstream of CRAF, and SRC family kinases (SFK), denoted as ppSFK/SRC nih.govresearchgate.netresearchgate.net. Experiments in HCT-116 (colorectal cancer) and A549 (non-small-cell lung cancer) cell lines have confirmed that this compound inhibits both ERK and SFK phosphorylation in a dose-dependent manner, providing direct evidence of its on-target activity within cells researchgate.net. Other molecular biology techniques, such as polymerase chain reaction (PCR) and genetic sequencing, are broadly used in research to analyze nucleic acids and gene expression, though specific applications for this compound beyond Western blot were not detailed in the provided context news-medical.netdanaher.comlabster.com.

Advanced Microscopy and Imaging Techniques for Cellular Localization and Effects

Advanced microscopy and imaging techniques are vital for visualizing the cellular effects of this compound and understanding its impact on cellular morphology and organization. While specific details on the cellular localization of this compound itself are not extensively detailed in the provided information, the use of advanced in vitro models implies sophisticated imaging.

The application of 3D spherical tumor models, often referred to as "mini tumors" or organoids, represents a significant advancement in preclinical research ecancer.orgcancerresearchuk.org. These models closely recapitulate the in vivo tumor microenvironment and cellular architecture, enabling more physiologically relevant assessments of drug efficacy ecancer.org. Imaging of these 3D models allows for the observation of this compound's effects on tumor spheroid growth, morphology, and cell viability, providing a more comprehensive phenotypic assessment than traditional 2D cell cultures ecancer.org.

Computational Modeling and Molecular Dynamics Simulations for Binding Mechanism Elucidation

Computational modeling and molecular dynamics simulations are powerful tools used to understand the precise molecular interactions between this compound and its target kinases, elucidating its binding mechanism at an atomic level.

Docking studies have been extensively utilized to predict how this compound interacts with the active sites of its target kinases. These studies have shown that this compound docks into the binding sites of BRAF (using PDB 4JVG), CRAF (using a homology model derived from PDB 4JVG), and SRC (using PDB 4AGW) nih.govresearchgate.netresearchgate.net. The computational analyses predict that this compound functions as a type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of BRAF and similarly interacts with CRAF and SRC nih.govresearchgate.net. These simulations provide detailed insights into the interactions with both the allosteric and ATP binding sites of these kinases, revealing how the compound achieves its dual RAF and SRC inhibition nih.govresearchgate.netresearchgate.net. Computational models are also critical for broader drug discovery efforts, including predicting synergistic drug combinations and understanding mechanisms of drug resistance oaepublish.comresearchgate.net.

Establishment and Characterization of Relevant Preclinical Disease Models (e.g., Genetically Engineered Mouse Models, Organoids)

The evaluation of this compound's therapeutic potential necessitates the use of relevant preclinical disease models that closely mimic human cancers. These models are crucial for assessing in vivo efficacy and pharmacodynamic responses.

Mouse allograft and xenograft studies have been a cornerstone of this compound's preclinical development nih.gov. In these models, human cancer cells (xenografts) or mouse cancer cells (allografts) are implanted into immunocompromised mice, allowing for the study of tumor growth and response to treatment in vivo nih.gov. This compound has demonstrated significant preclinical therapeutic efficacy in various KRAS-mutant tumor xenografts, including models of colorectal, lung, and pancreatic cancer nih.govresearchgate.net. Studies have shown that this compound inhibits tumor growth and can even lead to tumor regressions in mice at well-tolerated doses nih.govresearchgate.net. Furthermore, in mouse models of pancreatic cancer with KRAS mutations, this compound proved more effective than other agents in preventing cancer growth and reducing tumor size ecancer.org. The establishment and characterization of mouse KPC PDAC cells, derived from transgenic mice, indicate the use of genetically engineered mouse models (GEMMs) or their derivatives, which offer highly relevant physiological contexts for studying KRAS-driven cancers nih.gov. In addition to in vivo animal models, 3D spherical tumor models or "mini tumors" (organoids) derived from patient or cell line sources have been utilized to bridge the gap between in vitro cell culture and in vivo animal studies, providing a more complex and predictive in vitro system ecancer.orgcancerresearchuk.org.

In Vivo Animal Experimentation Protocols and Ethical Considerations

In vivo animal experimentation is a critical step in drug development, but it is conducted under strict ethical guidelines to ensure animal welfare and the scientific validity of the research.

All animal procedures involving this compound have been carried out in accordance with established ethical guidelines and protocols nih.govresearchgate.net. Ethical oversight is provided by institutional animal care and use committees (IACUCs) or equivalent bodies, which are responsible for evaluating research protocols, ensuring the rational and humane use of animals, and monitoring animal welfare throughout the study scielo.org.mxkosinmedj.org. The ethical framework for animal research is largely based on the "3Rs" principles:

Replacement: Efforts are made to replace animal experiments with alternative methods (e.g., in vitro assays, computational models, organoids) whenever scientifically feasible scielo.org.mxkosinmedj.orgnih.govjpmh.org.

Reduction: The number of animals used in experiments is minimized to the fewest necessary to obtain statistically significant and meaningful results, without compromising scientific objectives scielo.org.mxkosinmedj.orgnih.govjpmh.orgforskningsetikk.no.

Refinement: Experimental procedures and animal care practices are continuously refined to minimize any potential pain, suffering, distress, or discomfort experienced by the animals scielo.org.mxkosinmedj.orgnih.govjpmh.orgforskningsetikk.no. This includes providing proper anesthesia for surgical procedures, adhering to aseptic techniques, and ensuring optimal housing and husbandry conditions nih.govforskningsetikk.no.

Researchers are obligated to assess the expected impact on laboratory animals and prioritize their welfare forskningsetikk.no. Detailed protocols outlining humane handling, care, and experimental procedures are required nih.gov. Guidelines such as the Animal Research: Reporting of In Vivo Experiments (ARRIVE) are followed to improve the transparency and reproducibility of animal research nih.gov.

Future Directions for Preclinical Research on Cct3833

Exploration of CCT3833 Therapeutic Potential in Additional Preclinical Disease Models

Preclinical studies have established this compound's significant therapeutic efficacy in KRAS-mutant colorectal, lung, and pancreatic tumor xenografts, addressing a critical unmet clinical need in these cancer types med-life.cnnih.govnih.gov. Building upon these foundational findings, future preclinical research should broaden the investigation into additional disease models.

The initial focus on KRAS-mutant cancers is well-justified given the high prevalence of KRAS mutations in pancreatic ductal adenocarcinomas (~90%), colorectal cancers (~35%), and non-small-cell lung cancers (~20%) nih.gov. However, the dual inhibition of RAF and SRC, both validated therapeutic targets, suggests a wider applicability for this compound nih.govnih.gov. Future research could explore:

Other KRAS-mutant cancer subtypes: Beyond the currently studied models, this compound's activity could be investigated in other cancers harboring KRAS mutations, particularly those with different KRAS allele variants (e.g., beyond G12C, for which specific inhibitors are often limited) nih.gov.

Cancers with RAF or SRC pathway dysregulation independent of KRAS mutation: Given that RAF and SRC are critical components of numerous signaling pathways, this compound's efficacy may extend to cancers driven by other mechanisms of RAF or SRC activation, such as BRAF mutations (e.g., in melanoma) or SRC hyperactivation in other solid tumors fda.govresearchgate.net.

Tumor microenvironment modulation: Investigations into how this compound influences the tumor microenvironment, including immune cell infiltration and stromal interactions, could reveal novel therapeutic avenues, particularly in models where immune evasion is a significant challenge.

Table 1: Preclinical Efficacy of this compound in KRAS-Mutant Cancer Models

Cancer TypeKRAS Mutation StatusPreclinical ModelObserved EfficacyReference
Colorectal CancerMutant KRASTumor XenograftsSignificant therapeutic efficacy, inhibition of RAF and SRC, inhibition of tumor growth med-life.cnnih.govnih.gov
Lung CancerMutant KRASTumor XenograftsSignificant therapeutic efficacy, inhibition of RAF and SRC, inhibition of tumor growth med-life.cnnih.govnih.gov
Pancreatic CancerMutant KRASTumor XenograftsSignificant therapeutic efficacy, inhibition of RAF and SRC, inhibition of tumor growth med-life.cnnih.govnih.gov

Investigation of Synergistic Combination Strategies with this compound and Other Therapeutic Agents in Preclinical Settings

The inherent complexity of RAS pathway signaling, characterized by multiple levels of crosstalk and compensatory mechanisms, often leads to resistance against single-agent therapies researchgate.net. Therefore, a crucial direction for preclinical research involves investigating synergistic combination strategies with this compound.

Combinations with MEK/ERK pathway inhibitors: As RAF is an upstream activator of the MEK/ERK pathway, combining this compound with MEK inhibitors (e.g., TAK-632) could enhance anti-tumor effects and potentially overcome feedback reactivation mechanisms that limit the efficacy of single-agent RAF inhibition med-life.cnresearchgate.net.

Combinations with PI3K/AKT/mTOR pathway inhibitors: RAS also engages with the PI3K/AKT/mTOR signaling cascade, which is associated with cell survival and proliferation researchgate.net. Exploring combinations with inhibitors of this pathway could address parallel survival mechanisms and prevent compensatory pathway activation.

Combinations with EGFR/RAS pathway targeted drugs: SRC inhibitors are known to cooperate with drugs that target the EGFR/RAS pathway fda.gov. This suggests potential synergy when combining this compound with agents like EGFR inhibitors, especially in cancers where both pathways contribute to tumor progression.

Combinations with standard-of-care chemotherapies: Evaluating this compound in combination with established chemotherapeutic agents in preclinical models could identify regimens with improved efficacy and potentially reduce the doses required for individual agents, thereby optimizing the therapeutic index.

Combinations with novel targeted agents: As the landscape of targeted therapies evolves, exploring this compound in combination with other investigational agents that target distinct oncogenic drivers or resistance mechanisms could uncover new synergistic interactions researchgate.net. Preclinical studies, such as those within initiatives like ComboMATCH, are designed to translate robust preclinical evidence for drug combinations into clinical studies.

Elucidation of Novel Predictive Biomarkers for this compound Response in Preclinical Contexts

Identifying predictive biomarkers is paramount for advancing precision medicine and ensuring that this compound reaches patient populations most likely to benefit. While KRAS mutation status and RAF/SRC pathway activity are currently recognized as key indicators for this compound's efficacy, further preclinical research should focus on elucidating more refined and novel predictive biomarkers.

Genomic and transcriptomic profiling: Comprehensive "multi-omics" analyses of preclinical models (e.g., patient-derived xenografts, genetically engineered mouse models) treated with this compound can identify gene expression signatures, specific mutations, or genomic alterations that correlate with robust responses or intrinsic resistance.

Proteomic and phosphoproteomic analyses: Investigating changes in protein expression and phosphorylation patterns downstream of RAF and SRC inhibition can reveal dynamic biomarkers of pathway engagement and response. This could include specific phosphorylation sites on ERK, SFK, or other key signaling nodes med-life.cnresearchgate.net.

Metabolic biomarkers: Alterations in cellular metabolism driven by oncogenic pathways can serve as predictive markers. Research could explore metabolic shifts induced by this compound that correlate with anti-tumor activity.

Biomarkers of resistance: Understanding the mechanisms of acquired resistance to this compound in preclinical models is crucial. This involves identifying genetic or adaptive changes that emerge upon prolonged treatment, which can then inform the development of combination therapies or sequential treatment strategies.

Further Characterization of Downstream Effectors and Off-Target Effects in Preclinical Models

A thorough understanding of this compound's precise molecular effects, including both intended on-target inhibition and potential off-target activities, is essential for its preclinical development.

Detailed downstream effector analysis: While this compound is known to inhibit RAF and SRC, further characterization of its impact on the entire RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling networks is warranted researchgate.net. This includes assessing the extent and duration of inhibition of key downstream phosphorylation events and identifying any compensatory feedback loops activated by this compound treatment.

Investigation of broader kinome selectivity: While this compound is a panRAF/SRC inhibitor, comprehensive kinome profiling can reveal any additional kinases inhibited at therapeutically relevant concentrations. This information is crucial for understanding the full spectrum of its biological effects and for anticipating potential on-target or off-target toxicities.

Analysis of cellular processes: Beyond signaling pathways, research should delve into how this compound impacts fundamental cellular processes such as cell cycle progression, apoptosis, autophagy, and cellular senescence in various preclinical models.

Anticipation of resistance mechanisms: Preclinical models can be used to anticipate both on-target and off-target resistance mechanisms before they emerge clinically. This proactive approach allows for the rational design of combination therapies or alternative strategies to circumvent resistance.

Advanced Preclinical Models for Enhanced Translational Research of this compound

The successful translation of preclinical findings to clinical success relies heavily on the predictive power of the models used. Future preclinical research on this compound should increasingly leverage advanced models that more closely recapitulate human tumor biology and disease complexity.

Patient-Derived Xenograft (PDX) models: PDX models, derived directly from patient tumors, maintain the heterogeneity and stromal characteristics of the original tumor, making them invaluable for evaluating therapeutic efficacy, identifying predictive biomarkers, and studying resistance mechanisms in a clinically relevant context.

Genetically Engineered Mouse (GEM) models: GEM models, which harbor specific oncogenic mutations (e.g., KRAS mutations) in a native microenvironment, provide robust platforms for studying tumor initiation, progression, and response to targeted therapies like this compound nih.gov.

Organoid models: Three-dimensional organoid cultures derived from patient tumors or normal tissues offer a high-throughput platform for drug screening and mechanistic studies, bridging the gap between 2D cell lines and complex in vivo models.

Large animal models: While rodent models are standard, larger animal models, such as porcine cancer models, offer physiological and anatomical similarities to humans that can improve the predictability of drug efficacy and dosing prior to human clinical trials, potentially reducing clinical trial failures. The Center for Advanced Preclinical Research (CAPR) emphasizes the use of such models for evaluating therapeutic efficacy and developing novel combination therapies nih.gov.

Co-clinical trials: Integrating preclinical studies with ongoing clinical trials (co-clinical trials) allows for real-time validation of preclinical findings and rapid translation of insights into patient care.

By systematically addressing these future directions in preclinical research, the full therapeutic potential of this compound can be more comprehensively understood, paving the way for its optimized clinical development and broader application in cancer therapy.

Q & A

Q. What is the mechanistic rationale for targeting both RAF and SRC pathways in KRAS-mutant cancers using CCT3833?

this compound inhibits RAF (via pan-RAF inhibition) and SRC kinases, addressing the limitations of single-pathway KRAS inhibitors. KRAS mutations activate downstream effectors like RAF and SRC, which drive tumor proliferation and resistance. Dual targeting disrupts compensatory signaling, as demonstrated in pancreatic, colorectal, and lung cancer cell lines, where this compound reduced cell viability more effectively than standard inhibitors .

Q. Which preclinical models are most relevant for evaluating this compound’s efficacy?

Researchers should prioritize 3D tumor spheroid models and patient-derived xenografts (PDXs) to replicate the tumor microenvironment. In KRAS-mutant pancreatic cancer models, 3D spheroids revealed enhanced drug penetration and efficacy compared to 2D cultures. PDXs further validated tumor shrinkage and growth inhibition in vivo .

Q. How should early-phase clinical trials for this compound be designed to balance safety and efficacy assessment?

Phase I trials should adopt a rolling-six dose-escalation design (Part A) followed by dose expansion (Part B). Primary endpoints include safety (e.g., adverse event grading via NCI CTCAE v4.0) and determining the Recommended Phase 2 Dose (RP2D). Secondary endpoints should incorporate tumor response (RECIST v1.1) and pharmacodynamic biomarkers (e.g., phospho-ERK suppression) .

Q. What methodologies are critical for assessing this compound’s safety profile in heterogeneous patient populations?

Use longitudinal pharmacokinetic (PK) sampling to monitor drug exposure and toxicity. Combine this with dynamic biomarker analysis (e.g., circulating tumor DNA for KRAS mutation clearance) to correlate drug levels with clinical outcomes. Early trials reported manageable Grade 1-2 adverse events (e.g., fatigue, rash) and one patient achieving sustained tumor reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and variable clinical responses to this compound?

Apply stratified analysis based on tumor mutational subtypes (e.g., KRAS G12V vs. G12D). Use RNA sequencing to identify co-occurring mutations (e.g., TP53, STK11) that modulate drug sensitivity. For example, this compound showed superior activity in BRAF inhibitor-resistant PDXs with concurrent RAS activation .

Q. What combinatorial strategies could enhance this compound’s therapeutic index in resistant KRAS-driven cancers?

Co-targeting downstream effectors (e.g., MEK or YAP inhibitors) may overcome resistance. Preclinical data demonstrated synergy between this compound and YAP inhibitors in KRAS-mutant pancreatic cancer, reducing tumor viability by 70% compared to monotherapy .

Q. How can predictive biomarkers be validated for patient stratification in this compound trials?

Integrate multi-omics approaches:

  • Genomic profiling : Identify KRAS allelic specificity (e.g., G12V vs. G12C).
  • Proteomic assays : Quantify baseline phospho-SRC/RAF levels as indicators of pathway dependence.
  • Liquid biopsies : Monitor KRAS variant allele frequency (VAF) during treatment to detect early resistance .

Q. What experimental methods elucidate resistance mechanisms to this compound?

Employ CRISPR-Cas9 screens to map resistance-associated genes. In vitro resistance models have implicated upregulation of PI3K/AKT and JNK pathways. Validate findings using RNAi knockdowns and pharmacologic inhibition in PDX models .

Q. How can translational challenges in this compound development be addressed?

Use physiologically based PK (PBPK) modeling to predict human dosing from preclinical data. Incorporate microdosing trials with radiolabeled this compound to assess tissue distribution. Prioritize adaptive trial designs (e.g., basket trials) for accelerated validation across KRAS-mutant cancers .

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